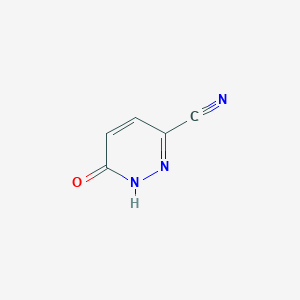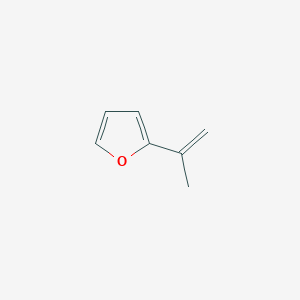
2-(Prop-1-en-2-yl)furan
Descripción general
Descripción
2-(Prop-1-en-2-yl)furan is a chemical compound that belongs to the class of organic compounds known as furans. Furans are characterized by a five-membered aromatic ring structure consisting of four carbon atoms and one oxygen atom. The specific structure of this compound includes a furan ring with a prop-1-en-2-yl substituent. This compound is of interest due to its potential applications in various fields, including pharmaceuticals, fragrances, and as an intermediate in organic synthesis.
Synthesis Analysis
The synthesis of substituted furans, such as this compound, can be achieved through various methods. One approach involves the Cu(I)/L-proline-catalyzed coupling of substituted 3-iodoprop-2-en-1-ols with 1-alkynes, followed by a cyclization process . This method allows for the formation of polysubstituted furans with a high degree of diversity. Another synthesis route is the palladium-catalyzed one-pot multi-component reactions of allenols, which can lead to the formation of diversely substituted 2-(furan-3-yl)acetates . Additionally, the oxidative aminocarbonylation of (Z)-2-en-4-yn-1-ols catalyzed by PdI2 can yield 2-furan-2-ylacetamides .
Molecular Structure Analysis
The molecular structure of furan derivatives can be complex and diverse, depending on the substituents attached to the furan ring. For instance, the crystal and molecular structure of 6-bromo-2-(furan-2-yl)-3-(prop-2-ynyl)-3H-imidazo[4,5-b]pyridine, a related compound, has been investigated using single-crystal X-ray diffraction, revealing insights into the geometry and intermolecular interactions in the solid state .
Chemical Reactions Analysis
Furan compounds can undergo a variety of chemical reactions. For example, the reactivity of 2,2-bis(furan-2-yl)propane with nitroso- and azoalkenes can lead to hetero-Diels–Alder adducts and subsequent chemical transformations . Additionally, multi-component reactions involving furan- or thiophene-2-carbonyl chloride can result in the synthesis of highly functionalized 2,2′-bifurans .
Physical and Chemical Properties Analysis
The physical and chemical properties of furan derivatives are influenced by their molecular structure. For instance, the enzymatic polymerization of 2,5-bis(hydroxymethyl)furan with various diacid ethyl esters can yield biobased furan polyesters with specific molecular weights and physical properties . The atom-economical synthesis of polysubstituted furans from propargyl alcohols and terminal alkynes also highlights the importance of reaction conditions in determining the properties of the resulting compounds .
Aplicaciones Científicas De Investigación
Photophysical Properties in Solvents
Research has shown that derivatives of 2-(Prop-1-en-2-yl)furan, such as FNPO, AFPO, and FHPO, exhibit significant solvatochromic effects in various solvents, indicating their potential in photophysical applications. These derivatives demonstrate bathochromic shifts and have been found to be more stabilized in the singlet excited state than in the ground state. This stabilization is essential for applications in light-emitting devices and other photophysical applications (Kumari et al., 2017).
Crystal Structure and Interactions
The crystal structure of derivatives, such as (E)-3-(Furan-2-yl)-1-(4-methoxyphenyl)prop-2-en-1-one, has been explored, revealing significant dihedral angles and interactions. These structural features are crucial for understanding the material's potential in various scientific applications, such as molecular modeling and material science (Kapoor et al., 2011).
Applications in LED and Solar Cells
Furan-based compounds like this compound have been synthesized and studied for their potential in LED and solar cell fabrication. These compounds exhibit high optical transmittance, thermal stability, and photoluminescence properties, making them suitable candidates for electronic material applications (Davanagere & Jayarama, 2019).
Antibacterial Activity
Derivatives of this compound have been synthesized and tested for their antibacterial activity. These studies involve molecular docking and antimicrobial susceptibility tests against various bacteria, indicating the potential of these compounds in developing new antibacterial agents (Khumar et al., 2018).
Nonlinear Optical Properties
Studies on the nonlinear optical properties of novel furan-based organic crystals, like 1-(furan-2-yl)-3-(3, 4, 5-trimethoxyphenyl) prop-2-en-1-one, have shown significant potential for photonic applications. These properties include high third-order optical nonlinearities, making them suitable for use in optical devices (Satheeshchandra et al., 2020).
Electropolymerization and Capacitance Properties
The electropolymerization of 2-(thiophen-2-yl)furan and the capacitance properties of its polymer have been explored. This study highlights the potential of furan-based polymers as electrode materials for supercapacitor applications, especially when using specific electrolytes (Mo et al., 2015).
Mecanismo De Acción
Target of Action
The primary targets of 2-(Prop-1-en-2-yl)furan are enzymes such as tyrosinase and microbial organisms like Candida albicans, Escherichia coli, and Staphylococcus aureus . Tyrosinase is a key enzyme in the melanogenesis process, which is responsible for the production of melanin, a pigment found in the skin, hair, and eyes . The antimicrobial activity of this compound suggests that it may interact with various targets within these microorganisms .
Mode of Action
This compound interacts with its targets through various mechanisms. In the case of tyrosinase, it acts as an inhibitor, binding to the catalytic and allosteric sites of the enzyme, thereby inhibiting its activity . This interaction was found to be of the mixed inhibition type .
Biochemical Pathways
The inhibition of tyrosinase by this compound affects the melanogenesis pathway. This pathway involves the transformation of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA) and then to DOPA-quinone . By inhibiting tyrosinase, this compound can disrupt this pathway, leading to decreased melanin production .
Pharmacokinetics
The compound’s inhibitory effects on tyrosinase and its antimicrobial activity suggest that it can be absorbed and distributed to the sites of action
Result of Action
The inhibition of tyrosinase by this compound results in decreased melanin synthesis and cellular tyrosinase activity . This could potentially lead to a lightening of skin color, making the compound a potential candidate for the development of antipigmentation agents . The compound’s antimicrobial activity suggests that it could be effective in treating infections caused by Candida albicans, Escherichia coli, and Staphylococcus aureus .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound’s reactions with arenes under the action of triflic acid or AlCl3 can lead to the formation of various furan derivatives . The yield of these reactions can vary depending on the specific conditions, such as temperature and reaction time
Safety and Hazards
Direcciones Futuras
The future directions for “2-(Prop-1-en-2-yl)furan” and similar compounds could involve further exploration of their synthesis, characterization, and potential applications. Furan derivatives are considered important in chemistry, biology, medicine, and materials science . They are seen as potential platform chemicals for the preparation of many novel, practically useful compounds and materials .
Propiedades
IUPAC Name |
2-prop-1-en-2-ylfuran | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O/c1-6(2)7-4-3-5-8-7/h3-5H,1H2,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZKJFVAKAWLCMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1=CC=CO1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90497046 | |
| Record name | 2-(Prop-1-en-2-yl)furan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90497046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
108.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6137-68-4 | |
| Record name | 2-(Prop-1-en-2-yl)furan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90497046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



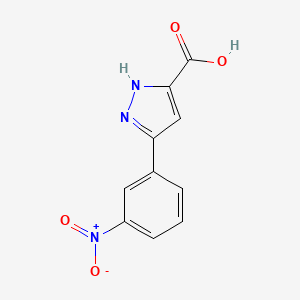
![Methyl 3-oxa-9-azabicyclo[3.3.1]nonane-7-carboxylate hydrochloride](/img/structure/B3023455.png)
![Methyl 4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate](/img/structure/B3023457.png)
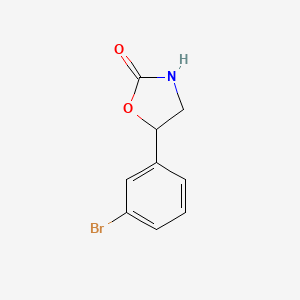
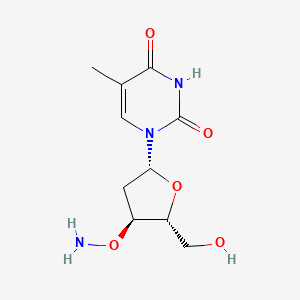
![2-[4-([1,3]Oxazolo[4,5-b]pyridin-2-yl)morpholin-2-yl]ethanamine](/img/structure/B3023463.png)
![Octahydrocyclopenta[b]pyrrole-2-carboxylic acid hydrochloride](/img/structure/B3023464.png)
![octahydro-1H-pyrrolo[3,4-b]pyridine](/img/structure/B3023466.png)

![(3AR,7AR)-Octahydro-3H-pyrrolo[3,4-C]pyridin-3-one](/img/structure/B3023468.png)



